4-amino-1H-indol-6-ol
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Overview
Description
4-amino-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various natural compounds such as tryptophan, serotonin, and plant growth hormones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1H-indol-6-ol can be achieved through various methods. One common approach involves the reduction of 4-nitro-1H-indol-6-yl derivatives. For example, the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the formation of intermediate enamines, which can be converted into indoles using the Batcho–Leimgruber synthetic protocol . The choice of reducing agent for the reductive cyclization of intermediate enamines allows for the selective production of 4-amino-1H-indol-6-yl derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. The use of nonpolar solvents such as 1,2-dichloroethane can lead to complex mixtures of products, so careful control of reaction parameters is essential . The Fischer indole synthesis is another method that can be employed for the industrial production of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-amino-1H-indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis of 4-amino-1H-indol-6-yl derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve the use of solvents such as dichloromethane or toluene .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce amino derivatives .
Scientific Research Applications
4-amino-1H-indol-6-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, indole derivatives are known for their role in cell signaling and as components of neurotransmitters such as serotonin . In medicine, this compound and its derivatives have shown potential as anticancer, antimicrobial, and antiviral agents . Additionally, the compound is used in the development of pharmaceuticals and as a precursor for the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 4-amino-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including those involved in neurotransmission and cell signaling . The compound’s effects are mediated through its ability to modulate the activity of these receptors and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-amino-1H-indol-6-ol include other indole derivatives such as 4-nitro-1H-indol-6-ol, 4-methyl-1H-indol-6-ol, and 4-hydroxy-1H-indol-6-ol . These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of an amino group at the 4-position and a hydroxyl group at the 6-position. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-amino-1H-indol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPFMKZTCUJSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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